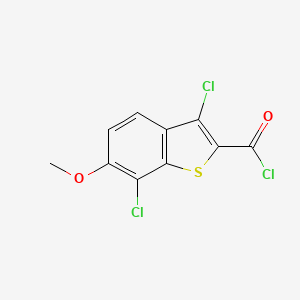

![molecular formula C13H8F2O2 B1340665 4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid CAS No. 1841-44-7](/img/structure/B1340665.png)

4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

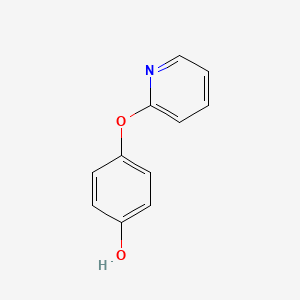

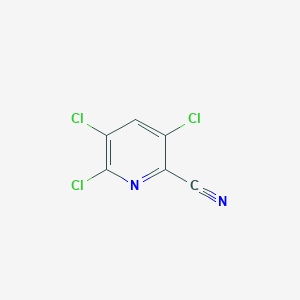

4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid is a chemical compound that is part of the biphenyl carboxylic acid family, characterized by the presence of two phenyl rings connected by a single bond and substituted with fluorine atoms and a carboxylic acid group. The presence of fluorine atoms and the carboxylic acid functionality suggest that this compound could have interesting chemical properties and potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the preparation of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate involved the aromatization of a cyclohexenone derivative using iodine and methanol under reflux conditions . Although this is not the exact compound , the methodology could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by various spectroscopic methods, including IR and single-crystal X-ray diffraction studies . These techniques are crucial for determining the precise arrangement of atoms within a molecule and can provide insights into the electronic structure and potential reactivity of the compound.

Chemical Reactions Analysis

The reactivity of biphenyl carboxylic acid derivatives can be quite diverse. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that carboxylic acid groups in these compounds can participate in condensation reactions to form amide bonds . This type of reactivity could be relevant for the synthesis of peptides and other organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be influenced by the presence of fluorine atoms and the carboxylic acid group. For instance, the crystal structures of derivatives have shown the influence of hydrogen bonding on crystal packing, with the formation of stable hydrogen-bonded dimers in some cases . Additionally, the electronic properties such as HOMO-LUMO gaps, molecular electrostatic potential, and hyperpolarizability have been analyzed using computational methods, indicating that these compounds may have interesting optical and electronic properties .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Polymorphism

Research on derivatives of 4,4'-difluoro-[1,1'-biphenyl]-2-carboxylic acid reveals insights into their crystal structures and polymorphism. The crystal structures of its derivatives, such as the acid itself, its ethyl ester, and hydrazide, demonstrate the influence of hydrogen bonding on crystal packing. These compounds exhibit varying pseudo-symmetries and polymorphisms due to different hydrogen bonding potentials (Owczarzak et al., 2013).

Molecular Crystal Lattice

A study of 2′,4′-Difluoro-4-hydroxybiphenyl-3-carboxylic acid (diflunisal) hydrate has shown the formation of a monoclinic crystal lattice with unique channels occupied by water molecules. This formation involves dimers of diflunisal linked by hydrogen bonds (Hansen et al., 2001).

Liquid Crystal Applications

Compounds derived from this compound, specifically those with 2,3- or 2′,3′-difluoro substituents, have been found to be low-melting liquid crystals useful in ferroelectric systems and electro-optical devices. Their nematic character makes them particularly relevant for Electrically Controlled Birefringence (ECB) devices (Gray et al., 1989).

Crystal Disordering

Research on the crystal structure of diflunisal, a derivative of this compound, reveals the presence of partial molecular disorder. The crystal structure shows the alternative packing of two equivalent conformers, indicating complex interactions within the crystal lattice (Kim & Park, 1996).

Antibacterial and Antifungal Activities

Certain organotin(IV) complexes with 2′,4′-difluoro-4-hydroxy-[1,1′]-biphenyl-3-carboxylic acid have been investigated for their antibacterial and antifungal activities. These studies are important in exploring the potential medical applications of these compounds (Ahmad et al., 2002).

Synthesis of Mono- and Difluoronaphthoic Acids

In the broader context of aryl carboxamides, which are important in biologically active compounds, the synthesis of mono- and difluorinated naphthoic acids, including those related to this compound, has been explored. These syntheses contribute to the understanding of the chemistry and potential applications of fluorinated aromatic compounds (Tagat et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-fluoro-2-(4-fluorophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)13(16)17/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQPXZPHDTZKPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564734 |

Source

|

| Record name | 4,4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1841-44-7 |

Source

|

| Record name | 4,4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

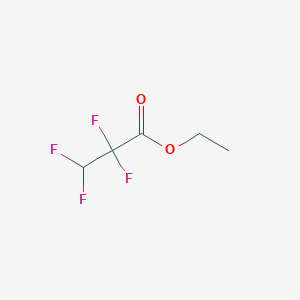

![Spiro[4.5]decan-8-one](/img/structure/B1340582.png)